2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of benzothiazole derivatives, which are heterocyclic compounds containing a benzene ring fused with a thiazole ring.
- The compound’s systematic name describes its substituents: a chlorine atom at position 2 and a fluorine atom at position 6 of the benzothiazole ring, attached to a benzamide group.
- Benzothiazole derivatives exhibit diverse biological activities and are of interest in medicinal chemistry.
2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide: C9H6ClN2OS
.Preparation Methods
- The synthesis of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves several synthetic pathways:
- Other synthetic methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions.
Amide Coupling: Under amide coupling conditions, the reaction begins with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic acids.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.
Scientific Research Applications
Medicinal Chemistry: Benzothiazole derivatives exhibit antimicrobial, antifungal, and antitubercular activities .
Industry: They find applications in the synthesis of pharmaceuticals and agrochemicals.
Biology: Research on their biological targets and mechanisms of action is ongoing.
Mechanism of Action
- The compound likely interacts with specific molecular targets. For example, studies may explore its binding to enzymes or receptors involved in disease pathways.
- Further research is needed to elucidate the precise mechanism by which it exerts its effects.
Comparison with Similar Compounds
Similar Compounds: Other benzothiazole derivatives, such as N-(6-chloro-1,3-benzothiazol-2-yl)acetamide , share structural features.
Uniqueness: Highlight the specific features that distinguish this compound from others in its class.
Remember that this article provides an overview, and further literature exploration will yield more detailed information
Properties
Molecular Formula |
C14H8ClFN2OS |
---|---|
Molecular Weight |
306.7 g/mol |
IUPAC Name |
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H8ClFN2OS/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
InChI Key |
JHPOPIMHFJTMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
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